molecular formula C22H17N3O2 B4880219 (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide

Cat. No.: B4880219
M. Wt: 355.4 g/mol
InChI Key: DXUIVWYUYTYFRN-SSZFMOIBSA-N
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Description

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide is a complex organic compound that features a cyano group, a methoxyphenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide typically involves multi-step organic reactionsThe final step often involves the formation of the enamide linkage under specific reaction conditions such as the use of palladium catalysts and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could lead to amines or alcohols .

Scientific Research Applications

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-3-12-25-15-17(20-6-4-5-7-21(20)25)13-16(14-23)22(26)24-18-8-10-19(27-2)11-9-18/h1,4-11,13,15H,12H2,2H3,(H,24,26)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUIVWYUYTYFRN-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC#C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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